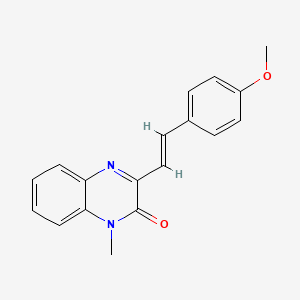
(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a quinoxaline core with a methoxystyryl substituent, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and 1-methylquinoxalin-2(1H)-one in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like ethanol.
Reaction Conditions: The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The methoxystyryl group can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinoxaline derivatives with oxidized functional groups.
Reduction: Reduced quinoxaline compounds.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Fluorescent Probes: It is used as a fluorescent probe for detecting metal ions such as copper (Cu2+), making it valuable in environmental and biological sensing.
Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one involves:
Molecular Targets: The compound targets specific cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one: Similar structure with a benzyl group instead of a methyl group.
Curcumin Analogues: Compounds with similar methoxystyryl groups but different core structures.
Uniqueness
(E)-3-(4-methoxystyryl)-1-methylquinoxalin-2(1H)-one is unique due to its specific quinoxaline core and methoxystyryl substituent, which confer distinct electronic and optical properties, making it valuable in both medicinal and materials science research .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C18H16N2O2/c1-20-17-6-4-3-5-15(17)19-16(18(20)21)12-9-13-7-10-14(22-2)11-8-13/h3-12H,1-2H3/b12-9+ |
InChI Key |
KGGQLAKYJSYIJW-FMIVXFBMSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(Toluene-4-sulfonyl)-m-tolyl-amino]-acetyl}-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10817000.png)
![3-(Azepan-1-ylcarbonyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B10817003.png)
![1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B10817032.png)
![5-Ethyl-2-((2-hydroxyethyl)amino)-5-methyl-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B10817039.png)
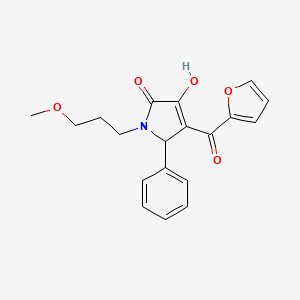
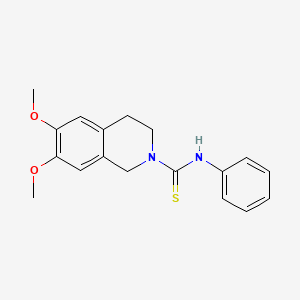
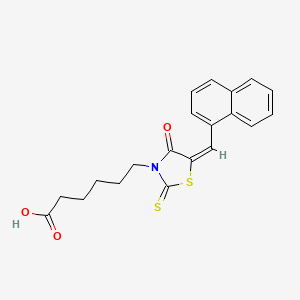
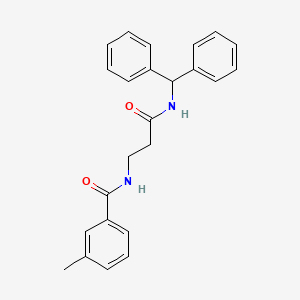
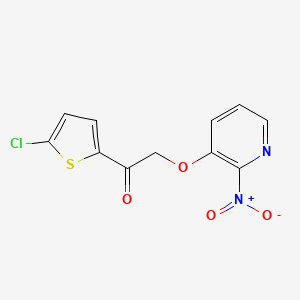
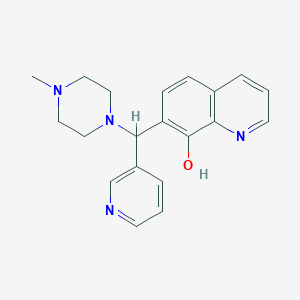
![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
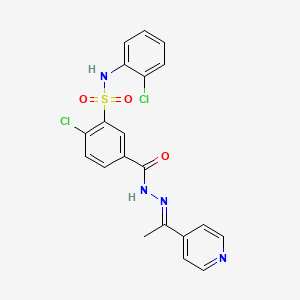
![Ethyl 5,5,7,7-tetramethyl-2-(2-(methyl(1-methylpiperidin-4-yl)amino)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10817090.png)

